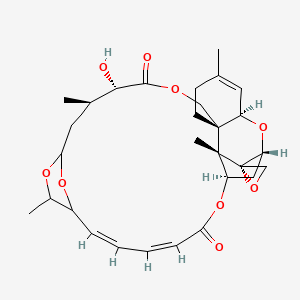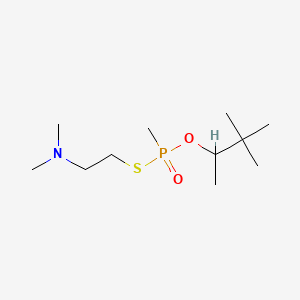
Decylsulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylsulfamic acid is a member of the class of sulfamic acids that is sulfamic acid in which one of the amino hydrogens has been replaced by a decyl group. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate acid of a decylsulfamate.
Scientific Research Applications
Chemical Biology and Medicinal Chemistry
Aryl fluorosulfates, including derivatives like decylsulfamic acid, are gaining prominence in chemical biology and medicinal chemistry. Their ability to engage amino acid residues in proteins through chemogenomic and chemoproteomic techniques shows significant promise for drug discovery and biomedical research, potentially transforming our approach to understanding biological systems and treating diseases (Jones, 2018).
Environmental Remediation
In the context of environmental remediation, compounds like decylsulfamic acid are being explored for their potential to treat perfluoroalkyl acids (PFAAs) in water, which are notoriously difficult to remove due to their unique chemical properties. Studies on heat-activated persulfate, which may involve compounds like decylsulfamic acid, indicate potential for treating contaminated groundwater, especially for sites contaminated with PFCAs and fluorotelomer-based compounds (Bruton & Sedlak, 2018).
Biodegradation of Polyfluoroalkyl Chemicals
Understanding the environmental fate of polyfluoroalkyl chemicals, which may include derivatives of decylsulfamic acid, is crucial for managing their ecological impact. Studies focusing on microbial degradation pathways, environmental monitoring, and ecotoxicological assessment of these compounds offer insights into their environmental biodegradability and effects (Liu & Avendaño, 2013).
Advances in Chemical Synthesis
Decylsulfamic acid and its derivatives are also making an impact in the field of chemical synthesis. Novel methodologies in the synthesis of aliphatic sulfonyl fluorides, where such compounds could be intermediates or catalysts, are expanding the toolkit for chemical biology and pharmacology, offering a rapid, metal-free approach to create structurally diverse compound libraries (Ruting Xu et al., 2019).
properties
Product Name |
Decylsulfamic acid |
|---|---|
Molecular Formula |
C10H23NO3S |
Molecular Weight |
237.36 g/mol |
IUPAC Name |
decylsulfamic acid |
InChI |
InChI=1S/C10H23NO3S/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h11H,2-10H2,1H3,(H,12,13,14) |
InChI Key |
YTVRFBQKVFJIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1258514.png)


![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)



